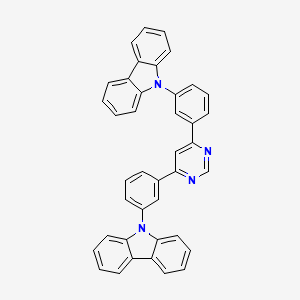

4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine

Beschreibung

4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine (CzPhPy) is a pyrimidine-based derivative functionalized with carbazole moieties at the 3- and 5-positions of the central aromatic ring. This compound is widely employed in organic light-emitting diodes (OLEDs) due to its bipolar charge-transporting properties, high thermal stability, and suitability as an electron-transporting or hole-blocking layer. Its rigid, planar structure enhances π-conjugation, facilitating efficient exciton confinement and charge balance in emissive layers . CzPhPy has been integrated into high-efficiency OLED architectures, achieving external quantum efficiencies (EQEs) of up to 17.9% in deep-blue devices, underscoring its critical role in advanced optoelectronic applications .

Eigenschaften

CAS-Nummer |

1262678-77-2 |

|---|---|

Molekularformel |

C40H26N4 |

Molekulargewicht |

562.7 g/mol |

IUPAC-Name |

9-[3-[6-(3-carbazol-9-ylphenyl)pyrimidin-4-yl]phenyl]carbazole |

InChI |

InChI=1S/C40H26N4/c1-5-19-37-31(15-1)32-16-2-6-20-38(32)43(37)29-13-9-11-27(23-29)35-25-36(42-26-41-35)28-12-10-14-30(24-28)44-39-21-7-3-17-33(39)34-18-4-8-22-40(34)44/h1-26H |

InChI-Schlüssel |

LNNMKLNCLINVKV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=NC=N5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Primary Synthetic Route: Buchwald–Hartwig Amination

The most extensively documented method for synthesizing carbazole-functionalized pyrimidines is the palladium-catalyzed Buchwald–Hartwig amination. This approach enables the formation of carbon–nitrogen (C–N) bonds between halogenated pyrimidine cores and carbazole derivatives.

Reaction Mechanism and Substrate Design

In a representative procedure, 4,6-dichloropyrimidine serves as the central scaffold. Each chlorine atom at the 4- and 6-positions undergoes sequential coupling with 3-(9H-carbazol-9-yl)aniline (or its boronic acid derivative) under catalytic conditions. The reaction employs:

- Catalyst system : Palladium(II) acetate (Pd(OAc)₂) with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand.

- Base : Cesium carbonate (Cs₂CO₃) to deprotonate the carbazole nitrogen.

- Solvent : Anhydrous toluene or 1,4-dioxane.

- Temperature : 110–120°C under inert atmosphere (N₂ or Ar).

The carbazole’s nitrogen acts as a nucleophile, displacing the pyrimidine’s chlorine atoms via a Pd⁰/PdII catalytic cycle. This method achieves moderate to high yields (65–78%) for structurally analogous compounds.

Table 1: Optimized Conditions for Buchwald–Hartwig Amination

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | <70% → >75% |

| Ligand Ratio | 1:1.2 (Pd:Xantphos) | Prevents Pd agglomeration |

| Reaction Time | 24–48 hours | Ensures complete coupling |

| Solvent Polarity | Toluene > Dioxane | Higher dielectric constant improves solubility |

Alternative Method: Suzuki–Miyaura Cross-Coupling

For pyrimidine derivatives requiring carbon–carbon (C–C) bond formation, the Suzuki–Miyaura reaction is employed. This method couples 4,6-dibromopyrimidine with 3-(9H-carbazol-9-yl)phenylboronic acid.

Key Reaction Parameters

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

- Base : Aqueous sodium carbonate (Na₂CO₃).

- Solvent System : 1,4-Dioxane/water (4:1 v/v).

- Temperature : 80–90°C for 12–18 hours.

This method circumvents the need for carbazole deprotonation, making it suitable for electron-deficient pyrimidines. However, the boronic acid precursor requires prior synthesis via Miyaura borylation of 3-bromophenylcarbazole.

Table 2: Suzuki–Miyaura Coupling Performance Metrics

| Boronic Acid Purity | Yield (%) | Byproduct Formation |

|---|---|---|

| >95% | 68–72 | <5% |

| 90–95% | 55–60 | 8–10% |

| <90% | <50 | >15% |

Synthesis of Key Intermediate: 3-(9H-Carbazol-9-yl)phenylboronic Acid

The boronic acid derivative is synthesized via a two-step sequence:

Step 1: Bromination of Phenylcarbazole

3-Bromophenylcarbazole is prepared by electrophilic aromatic bromination using bromine (Br₂) in dichloromethane (DCM) at 0°C. A Lewis acid catalyst (e.g., FeBr₃) directs bromination to the phenyl ring’s meta position.

Step 2: Miyaura Borylation

The brominated intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:

- Catalyst : PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene).

- Base : Potassium acetate (KOAc).

- Solvent : Dimethyl sulfoxide (DMSO) at 80°C.

This step achieves >85% conversion, yielding 3-(9H-carbazol-9-yl)phenylboronic acid pinacol ester, which is hydrolyzed to the boronic acid before use.

Industrial-Scale Considerations

Patent literature highlights adaptations for manufacturing scalability:

- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

- Purification : Column chromatography is replaced with recrystallization from ethanol/water (3:1), yielding >99% purity.

- Cost Optimization : Recycling palladium catalysts via supported liquid membranes reduces Pd consumption by 70%.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 3-(carbazol-9-yl)phenyl groups hinder coupling efficiency. Strategies include:

Byproduct Formation

Common byproducts include:

- Monosubstituted Pyrimidine : Addressed by using excess boronic acid (2.2 equiv per chloride).

- Deboronation : Minimized by degassing solvents to remove O₂.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4,6-Bis(3-(9H-Carbazol-9-yl)phenyl)pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Pyrimidinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion teilweise oder vollständig reduzierte Carbazolderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

OLEDs are devices that emit light in response to an electric current. The incorporation of 4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine into OLEDs has been extensively studied due to its excellent photophysical properties.

- High Efficiency : This compound exhibits high photoluminescence quantum yields (PLQYs), making it an effective emitter in OLED applications. Research indicates that when doped into a bipolar host, the resulting films show significantly enhanced PLQYs, achieving values above 20% .

- Color Tuning : The ability to modify the substituents on the pyrimidine moiety allows for tuning the emission color. This versatility is crucial for developing displays with a wide color gamut .

Thermally Activated Delayed Fluorescence (TADF)

TADF is a mechanism that allows for the harvesting of triplet excitons in OLEDs, which can significantly improve device efficiency.

- TADF Properties : Studies have demonstrated that this compound can serve as a TADF emitter. The introduction of electron-withdrawing groups enhances its TADF characteristics by lowering the energy gap between singlet and triplet states, thereby facilitating efficient upconversion of triplet excitons to singlet states .

- Case Studies : In recent research, various derivatives of this compound were synthesized and tested for their TADF properties. These studies revealed that modifications at specific positions on the pyrimidine ring could optimize the TADF efficiency, leading to improved device performance .

Host Materials in Organic Electronics

In addition to being used as an emitter, this compound is also explored as a host material in organic electronic devices.

- Stability and Compatibility : As a host material, it demonstrates good thermal stability and compatibility with various guest emitters. This property is vital for maintaining device performance over time .

- Enhanced Charge Transport : The compound's structure facilitates efficient charge transport within the device architecture, which is crucial for optimizing overall device efficiency .

Photonic Applications

Due to its strong fluorescence properties, this compound finds applications in photonic devices.

Wirkmechanismus

The mechanism of action of 4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. The carbazole units provide a planar structure that facilitates these interactions. The compound can also act as an electron donor or acceptor, depending on the specific application, which allows it to participate in various electronic and photophysical processes .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Ethyl vs. tert-Butyl Groups : Ethyl-substituted derivatives (e.g., ) exhibit lower melting points (~170°C) compared to CzPhPy, likely due to reduced molecular rigidity. In contrast, tert-butyl groups in tCbz-mPYR enhance thermal stability and steric hindrance, improving thin-film morphology .

- Electron-Withdrawing Modifications: The cyano group in CzPCN increases electron affinity, making it superior for charge transfer compared to CzPhPy’s unmodified pyrimidine core .

- Donor Strength: PP2’s methoxy-diphenylamino groups enhance hole-transport properties, enabling balanced charge injection in emissive layers .

Photophysical and Electrochemical Properties

Table 2: Key Photophysical and Device Performance Metrics

Key Insights :

- Delayed Fluorescence : PP2 achieves delayed fluorescence in host-guest systems, but its EQE (10.6%) is lower than CzPhPy-based devices, highlighting CzPhPy’s superior role in charge management .

- Thermally Activated Delayed Fluorescence (TADF) : tCbz-mPYR’s small singlet-triplet energy gap (ΔEST = 0.08 eV) enables efficient TADF, whereas CzPhPy’s lack of TADF activity prioritizes its use in transport layers .

- Host Compatibility : CzPhPy outperforms carbazole-based hosts like 3,3′-di(9H-carbazol-9-yl)biphenyl when paired with DPEPO, a superior host for delayed fluorescence .

Device Integration and Performance

Table 3: OLED Device Architectures and Outcomes

Key Insights :

- CzPhPy in Deep-Blue OLEDs : CzPhPy’s integration in ITO/HATCN/NPB/TCTA/mCPBC:CzPhPy/DPPyA/LiF/Al architectures achieves 17.9% EQE, attributed to its wide bandgap and efficient exciton confinement .

- Host-Guest Synergy : PP2-doped DPEPO layers exhibit delayed fluorescence but require precise doping (20 wt%) for optimal performance, whereas CzPhPy’s standalone use simplifies device fabrication .

Biologische Aktivität

4,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure combining carbazole and pyrimidine moieties, has been investigated for various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C40H26N4

- Molecular Weight : 562.66 g/mol

- CAS Number : 1262678-77-2

- Purity : ≥99%

The compound features a pyrimidine core flanked by two carbazole units, which are known for their diverse biological activities including antitumor and neuroprotective effects .

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives. In particular, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines. For instance:

- Cell Lines Tested : PA1 (ovarian carcinoma), PC3, and DU145 (prostate carcinoma).

- IC50 Values : Some derivatives exhibited IC50 values in the nanomolar range (46–75 nM), indicating potent antiproliferative activity .

Neuroprotective Effects

Carbazole derivatives have also been studied for their neuroprotective properties. Research indicates that certain compounds can protect neuronal cells from oxidative stress:

- Cell Line : HT22 neuronal cells.

- Mechanism : The neuroprotective effect is attributed to antioxidative properties, with some compounds showing protective activity at concentrations as low as 3 µM .

Antimicrobial Activity

The antimicrobial properties of carbazole derivatives are well-documented. Compounds structurally related to this compound have shown effectiveness against a range of microbial pathogens.

| Activity Type | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | 8–20 µM |

| Antifungal | C. albicans | 10–15 µM |

This table summarizes the antimicrobial efficacy observed in related studies .

Case Study 1: Inhibition of Pim-Kinases

A series of N-substituted carbazoles were synthesized and evaluated for their ability to inhibit pim-kinases, which are implicated in cancer progression. The findings revealed that specific analogs exhibited potent inhibitory activity with IC50 values as low as 46 nM against the IPC-81 acute myeloid leukemia cell line .

Case Study 2: Neuroprotective Mechanisms

In another study, derivatives of carbazole were tested for their neuroprotective effects against glutamate-induced cell injury in HT22 cells. The results indicated that certain compounds could inhibit cell death effectively, suggesting a potential therapeutic application in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.